molecular formula C10H14O2 B13633609 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol

2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol

Cat. No.: B13633609
M. Wt: 166.22 g/mol
InChI Key: GJIQMIBGTPVOQF-UHFFFAOYSA-N
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Description

2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a 2-methylcyclopropyl group and an ethan-1-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the 2-Methylcyclopropyl Group: The 2-methylcyclopropyl group can be introduced via a Grignard reaction, where a cyclopropylmagnesium halide reacts with a suitable precursor.

    Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the ethan-1-ol moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol moiety is converted to an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanal or 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanoic acid.

    Reduction: Formation of 2-(5-(2-Methylcyclopropyl)tetrahydrofuran-2-yl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethan-1-ol moiety.

    1-(Furan-2-yl)ethanone: Contains a furan ring with an ethanone group.

    2-Acetylfuran: A furan derivative with an acetyl group.

Uniqueness

2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol is unique due to the presence of both a 2-methylcyclopropyl group and an ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-[5-(2-methylcyclopropyl)furan-2-yl]ethanol

InChI

InChI=1S/C10H14O2/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9,11H,4-6H2,1H3

InChI Key

GJIQMIBGTPVOQF-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)CCO

Origin of Product

United States

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